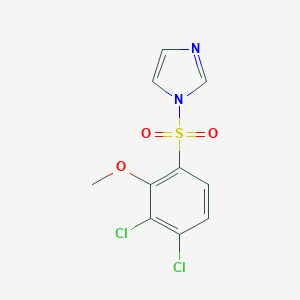

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dichloro-2-methoxyphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O3S/c1-17-10-8(3-2-7(11)9(10)12)18(15,16)14-5-4-13-6-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPZJJRHJMMGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Temperature and Time

-

Sulfonation : Elevated temperatures (50–60°C) improve sulfonyl chloride yields but risk over-sulfonation. Patent CN104045552A recommends incremental addition of chlorosulfonic acid to mitigate exothermic side reactions.

-

Coupling : Lower temperatures (0–10°C) suppress imidazole degradation, while extended reaction times (24 hours) ensure complete conversion.

Catalysts

-

Acid Catalysts : p-TsOH and HCl gas enhance electrophilicity of sulfonyl chlorides, as shown in US8618308B2.

-

Phase Transfer Catalysts : TBAB improves interfacial reactions, reducing energy input (KR20170066429A).

Purification and Characterization

Crude products are purified via:

-

Liquid-Liquid Extraction : Washing with sodium bicarbonate removes unreacted sulfonyl chloride.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves sulfonamide isomers.

Characterization relies on:

-

¹H NMR : Aromatic protons of the benzene ring (δ 7.2–7.6 ppm) and imidazole protons (δ 7.8–8.2 ppm).

-

IR Spectroscopy : Sulfonamide S=O stretches (1350–1370 cm⁻¹).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Coupling | DCM, Et₃N, 24h, 25°C | 78 | High reproducibility |

| Catalyzed Coupling | THF, p-TsOH, 6h, 25°C | 85 | Reduced reaction time |

| One-Pot | Solvent-free, 70°C, 8h | 65 | Minimal purification steps |

Analyse Chemischer Reaktionen

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds related to 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-imidazole possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, the antibacterial efficacy was evaluated using standard methods where the compound demonstrated notable potency compared to reference drugs .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy through combination therapies .

Neurological Disorders

Research highlights the potential of imidazole compounds in treating central nervous system disorders. The unique structure of this compound may allow it to interact with neurotransmitter systems, offering a pathway for developing new treatments for conditions such as anxiety and depression .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can disrupt cellular processes and contribute to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Solubility and Bioavailability

- The target compound’s benzenesulfonyl group may reduce aqueous solubility compared to MIC (log P = 6.0), necessitating formulation strategies like chitosan nanocapsules () or Soluplus® micelles ().

Biologische Aktivität

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a sulfonyl group attached to an imidazole ring, which contributes to its reactivity and versatility in various biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C₁₁H₈Cl₂N₂O₃S

- Molecular Weight : 309.17 g/mol

- CAS Number : 873587-84-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt various cellular processes, contributing to the compound's biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Studies have shown that compounds similar to this compound display potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Antifungal Activity : Imidazole derivatives are also known for their antifungal properties, potentially inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Potential

This compound has been investigated for its anticancer properties:

- Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial function.

- Case Studies : Recent studies have highlighted its efficacy against various cancer cell lines. For example:

- In vitro tests have shown that it can inhibit proliferation in human melanoma cell lines with IC₅₀ values in the nanomolar range.

- Structural modifications have been explored to enhance its potency against colorectal cancer cells.

| Cell Line | IC₅₀ (nM) | Effect |

|---|---|---|

| A375 (Melanoma) | 1.1 | Induces apoptosis |

| HCT116 (Colorectal) | 27.42 | Inhibits tubulin polymerization |

| Caco-2 (Colorectal) | >1800 | Resistant to standard therapies |

Other Biological Activities

Beyond antimicrobial and anticancer effects, imidazole derivatives have been reported to possess various other therapeutic activities:

- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antidiabetic Effects : Research indicates potential benefits in glucose metabolism regulation.

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-imidazole under anhydrous conditions?

The synthesis requires precise control of reaction parameters to avoid hydrolysis of the sulfonyl group. Anhydrous solvents (e.g., dimethylformamide) and catalysts (e.g., sodium hydride) are critical. The sulfonyl chloride precursor must be protected from moisture, and reaction progress should be monitored via TLC or HPLC. Elevated temperatures (60–80°C) may enhance reactivity but risk decomposition of the imidazole ring .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

- ¹H NMR : The imidazole protons (δ 7.2–7.8 ppm) and methoxy group (δ 3.8–4.0 ppm) are diagnostic. Chlorine substituents on the benzene ring deshield adjacent protons, shifting aromatic signals to δ 7.5–8.2 ppm.

- IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and C-Cl (600–800 cm⁻¹) groups confirm functionalization.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What purification methods are optimal for isolating this compound post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted sulfonyl chloride and byproducts. Recrystallization using ethanol/water mixtures improves purity. For scale-up, centrifugal partition chromatography (CPC) minimizes silica contamination .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence reactivity in nucleophilic substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic attack at the para position. Substituent effects (e.g., methoxy vs. chloro) modulate reactivity: chloro groups enhance electrophilicity, while methoxy groups stabilize intermediates via resonance. Computational studies (DFT) can predict regioselectivity in reactions with amines or thiols .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-sulfonyl derivatives?

- Experimental Replication : Validate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH, temperature).

- Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as impurities or tautomeric forms (e.g., imidazole ↔ imidazolium) may skew results.

- Meta-Analysis : Compare datasets across studies to identify outliers caused by solvent effects (DMSO vs. aqueous) .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for sulfonation or imidazole functionalization. Machine learning (ML) models trained on reaction databases (Reaxys, SciFinder) can recommend solvent-catalyst pairs to maximize yield. ICReDD’s integrated computational-experimental workflows are a benchmark for reaction design .

Q. What are the challenges in characterizing degradation products under acidic/basic hydrolysis?

The sulfonyl group hydrolyzes to sulfonic acid under acidic conditions (HCl, H₂O), while the imidazole ring may undergo ring-opening in strong bases (NaOH). LC-MS/MS with collision-induced dissociation (CID) identifies degradation fragments. Stability studies (40°C/75% RH) under ICH guidelines are critical for pharmaceutical applications .

Methodological Resources

Q. Table 1: Key Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 72–85 | |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | 63 | |

| Hydrolysis | 1M HCl, reflux, 6h | 91 |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹³C NMR (DMSO-d₆) | C-SO₂ at 125 ppm, C-Cl at 115 ppm | |

| HRMS (ESI+) | [M+H]⁺ m/z 349.9872 (calc. 349.9869) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.